Pentaerythrityl tallate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythrityl tallate is an ester derived from pentaerythritol and tall oil fatty acids. It is primarily used as a lubricant and plasticizer in various industrial applications. The compound is known for its excellent thermal stability, lubricity, and biodegradability, making it a valuable component in many formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaerythrityl tallate is synthesized through an esterification reaction between pentaerythritol and tall oil fatty acids. The reaction typically involves heating the reactants in the presence of a catalyst, such as zinc oxide, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 180-220°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where pentaerythritol and tall oil fatty acids are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is purified through distillation or filtration to remove any unreacted materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Pentaerythrityl tallate primarily undergoes esterification and hydrolysis reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Esterification: Pentaerythritol and tall oil fatty acids in the presence of a catalyst like zinc oxide at 180-220°C.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Major Products
Esterification: this compound.
Hydrolysis: Pentaerythritol and tall oil fatty acids.
Wissenschaftliche Forschungsanwendungen
Pentaerythrityl tallate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its biodegradability and potential use in environmentally friendly lubricants.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Wirkmechanismus
Pentaerythrityl tallate exerts its effects primarily through its physical properties rather than specific molecular interactions. Its lubricity and thermal stability are due to the long-chain fatty acids from tall oil, which provide a protective layer on surfaces, reducing friction and wear. The ester bonds in this compound contribute to its stability and resistance to thermal degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythrityl tetranitrate: An explosive compound with different applications.
Pentaerythritol tetrastearate: Used as a lubricant and plasticizer with similar properties but different fatty acid composition.
Trimethylolpropane triester: Another ester used as a lubricant and plasticizer with comparable thermal stability and lubricity.
Uniqueness
Pentaerythrityl tallate is unique due to its combination of pentaerythritol and tall oil fatty acids, providing a balance of biodegradability, thermal stability, and lubricity. This makes it particularly valuable in applications where environmental impact and performance are critical considerations .
Eigenschaften
Molekularformel |
C33H28O20 |
---|---|
Molekulargewicht |
744.6 g/mol |
IUPAC-Name |
[3-(3,4,5-trihydroxybenzoyl)oxy-2,2-bis[(3,4,5-trihydroxybenzoyl)oxymethyl]propyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C33H28O20/c34-17-1-13(2-18(35)25(17)42)29(46)50-9-33(10-51-30(47)14-3-19(36)26(43)20(37)4-14,11-52-31(48)15-5-21(38)27(44)22(39)6-15)12-53-32(49)16-7-23(40)28(45)24(41)8-16/h1-8,34-45H,9-12H2 |
InChI-Schlüssel |
HGDPOYPVKKZJTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)COC(=O)C4=CC(=C(C(=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.